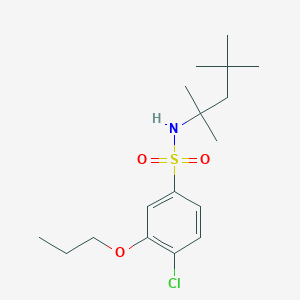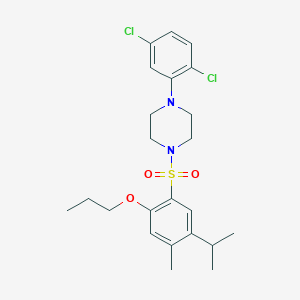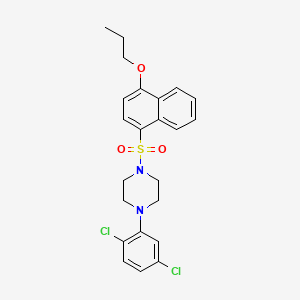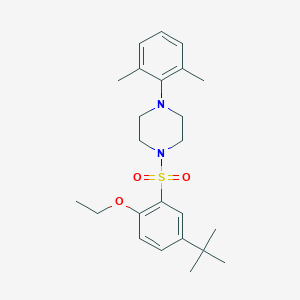
4-chloro-3-propoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-3-propoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-chloro-3-propoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide involves the inhibition of carbonic anhydrase, which leads to a decrease in the production of bicarbonate ions. This, in turn, leads to a decrease in the pH of the intracellular and extracellular fluids, which can have various physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-3-propoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide depend on the specific application. It has been shown to have potential anti-inflammatory and anti-cancer properties, which may be due to its ability to inhibit carbonic anhydrase. It has also been studied for its potential use in the treatment of glaucoma, as it can decrease intraocular pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-chloro-3-propoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide in lab experiments is its potential to inhibit carbonic anhydrase, which can be useful in studying various physiological processes. However, one limitation is that it may have off-target effects, which can complicate the interpretation of results.
Direcciones Futuras
There are several future directions for the study of 4-chloro-3-propoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide. One potential direction is to further investigate its potential anti-inflammatory and anti-cancer properties. Another direction is to study its potential use in the treatment of glaucoma, as it has shown promise in decreasing intraocular pressure. Additionally, further studies can be conducted to better understand its mechanism of action and potential off-target effects.
Métodos De Síntesis
The synthesis of 4-chloro-3-propoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide involves the reaction between 4-chloro-3-nitrobenzenesulfonamide and 2,4,4-trimethylpentan-2-amine in the presence of a reducing agent such as iron powder. The resulting compound is then treated with propyl bromide to obtain the final product.
Aplicaciones Científicas De Investigación
4-chloro-3-propoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide has been extensively studied in scientific research due to its potential applications in various fields. It has been used as a potential inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes. It has also been studied for its potential anti-inflammatory and anti-cancer properties.
Propiedades
IUPAC Name |
4-chloro-3-propoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28ClNO3S/c1-7-10-22-15-11-13(8-9-14(15)18)23(20,21)19-17(5,6)12-16(2,3)4/h8-9,11,19H,7,10,12H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZDABHQTQKNDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)NC(C)(C)CC(C)(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-3-propoxy-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole](/img/structure/B7440425.png)






![4-bromo-N-[(2-chlorophenyl)methyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B7440450.png)





